molecular formula C10H8FN3O B2669283 1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile CAS No. 2034604-84-5

1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile

Cat. No. B2669283
CAS RN: 2034604-84-5
M. Wt: 205.192
InChI Key: JUPCMTDNSOSTBH-UHFFFAOYSA-N
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Description

1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile (FNAC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. FNAC is a small molecule with a molecular weight of 214.20 g/mol and a chemical formula of C10H7FN2O.

Scientific Research Applications

Fluorinated Compound Analysis via NMR

The application of nuclear magnetic resonance (NMR) for in vivo analysis is a groundbreaking approach for tracing the metabolic fate of fluorinated compounds, including drugs. The fluorinated pyrimidines, such as 5-fluorouracil and its derivatives, are utilized extensively in treating human cancers. Utilizing ^19F NMR, researchers can monitor the metabolism of these compounds in tumors and the liver, offering a non-invasive, repeatable method for studying drug metabolism in living subjects, including humans. This technique eliminates the need for euthanizing animals for metabolic studies, presenting a significant advancement in pharmacological research (Stevens et al., 1984).

Nicotinic Acetylcholine Receptor Binding

The azetidine derivative A-85380 demonstrates potent and selective binding to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The fluorinated derivative of A-85380, when labeled with fluorine-18, shows promising properties for positron emission tomography (PET) imaging of central nAChRs, highlighting its potential in brain imaging and contributing to our understanding of neurological diseases and conditions (Doll et al., 1999).

Antibacterial and Anticancer Properties

The synthesis and evaluation of new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have shown significant antibacterial activity against strains such as Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus, as well as anti-proliferative activity against various cancer cell lines. This research opens new avenues for the development of therapeutic agents with enhanced efficacy (Rajulu et al., 2014).

Synthetic Pathways and Applications

Research into the three-component reaction of aziridines and azetidines with arynes and acetonitrile has facilitated the synthesis of N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors and congeners of bioactive compounds, showcasing the versatility of azetidine-based chemistry in synthesizing novel therapeutic agents (Stephens et al., 2013).

Fluorophore Enhancement for Microscopy

Modifying the structure of tetramethylrhodamine by replacing N,N-dimethylamino substituents with azetidine rings has led to the development of fluorophores with doubled quantum efficiency. This enhancement significantly improves the brightness and photostability of dyes for applications in single-molecule measurements and super-resolution imaging, marking a significant contribution to fluorescence microscopy (Grimm et al., 2014).

properties

IUPAC Name

1-(5-fluoropyridine-3-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-1-8(3-13-4-9)10(15)14-5-7(2-12)6-14/h1,3-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPCMTDNSOSTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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